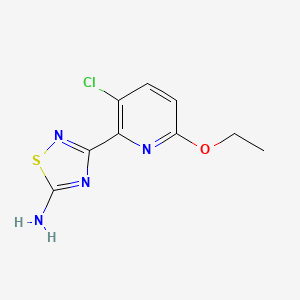

3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

CAS No. |

1179361-36-4 |

|---|---|

Molecular Formula |

C9H9ClN4OS |

Molecular Weight |

256.71 g/mol |

IUPAC Name |

3-(3-chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(10)7(12-6)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14) |

InChI Key |

CNLUZRMVJDZXAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Cl)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-chloro-6-ethoxypyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method involves the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring through cyclization. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final cyclization to form the thiadiazole ring. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Substituent Variations

- 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine Differs by a methoxy group at position 5 and chloro at position 6 (vs. ethoxy at 6 and chloro at 3 in the target compound).

- 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Lacks the chloro substituent, simplifying the structure but reducing steric and electronic complexity. This compound (CAS 1179362-51-6) has a molecular weight of 208.24 g/mol, lower than the target compound’s estimated 255.72 g/mol, which may influence solubility .

Aromatic Ring Modifications

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) Replaces the pyridine ring with a chlorophenyl group.

- 3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine (CAS 1153983-38-0)

Incorporates a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances metabolic stability and may increase lipophilicity compared to the ethoxy group in the target compound .

Multi-Ring Systems

- Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine Derivatives

Feature dual pyridine rings, enhancing π-π stacking and metal-coordination capabilities. Such compounds exhibit macrofilaricidal activity with EC50 values <100 nM against Onchocerca volvulus, suggesting that additional pyridinyl groups improve target selectivity .

Physicochemical Properties

Biological Activity

3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds characterized by the presence of sulfur and nitrogen in a five-membered ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture.

The molecular formula of 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is C9H9ClN4OS, with a molecular weight of 256.71 g/mol. Its structure includes an ethoxy group and a chloro-substituted pyridine ring, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS No. | 1179361-36-4 |

| Molecular Formula | C9H9ClN4OS |

| Molecular Weight | 256.71 g/mol |

| IUPAC Name | 3-(3-chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding of the compound to the active sites of these targets can inhibit their activity, thereby influencing various biochemical pathways. Research indicates that thiadiazole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have reported that compounds with similar structures demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Compounds similar to 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine have shown promising results in inhibiting the growth of tumor cell lines. For example, studies reported IC50 values in the low micromolar range against human leukemia cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Cytotoxicity in Cancer Cells : In another investigation focused on anticancer activity, several thiadiazole derivatives were tested against human cancer cell lines. The study found that compounds with specific substitutions showed significant cytotoxic effects with IC50 values ranging from 0.15 μM to 1.1 μM .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 3-(3-Chloro-6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-am | 32.6 μg/mL | Not specified |

| 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-am | < standard antibiotics | 0.20 - 1.10 μM |

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine?

The synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or thioureas with nitriles or carboxylic acid derivatives. For example, a catalyst-free one-pot strategy can be employed to synthesize 5-amino-1,2,4-thiadiazoles by reacting thioamides with cyanogen bromide or similar electrophiles under mild conditions . Key steps include:

- Thiadiazole ring formation : Controlled heating (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) with stoichiometric optimization to minimize byproducts.

- Substituent introduction : Post-cyclization functionalization (e.g., alkylation or arylation) at the 3-position using halogenated pyridine derivatives.

Basic: How is structural characterization of this compound performed?

Characterization relies on multimodal spectroscopic and crystallographic methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., δ 8.16–8.12 ppm for aromatic protons in pyridine rings; δ 3.85 ppm for methoxy groups) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles critical for confirming the thiadiazole-pyridine linkage .

- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when introducing the 3-chloro-6-ethoxypyridin-2-yl substituent?

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Temperature modulation : Gradual heating (e.g., 40°C → 80°C) to stabilize intermediates .

- Base selection : Weak bases (e.g., K₂CO₃) minimize dehalogenation of the chloro-pyridine moiety .

- Protecting groups : Temporary protection of the 5-amine group during coupling reactions prevents unwanted nucleophilic attacks .

Advanced: How do structural modifications at the 3-position affect bioactivity?

Substituent effects are critical for target engagement. For example:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.

- Alkyl/aryl chains : Longer chains (e.g., ethylhexyl) increase lipophilicity, improving membrane permeability but risking off-target interactions .

Comparative studies using analogs (e.g., 3-phenyl vs. 3-trichloromethyl derivatives) reveal trade-offs between potency and pharmacokinetics .

Advanced: How should researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Discrepancies often stem from assay conditions or substituent variability :

- Case study : Antimicrobial activity of N-(2-methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine varied across studies due to differences in bacterial strains and MIC determination protocols .

- Mitigation : Standardize assays (e.g., CLSI guidelines) and include structural analogs as internal controls to isolate substituent-specific effects .

Advanced: What methodologies are used to study interactions with biological targets (e.g., enzymes)?

- Molecular docking : Software like AutoDock Vina predicts binding modes to targets such as carbonic anhydrase or kinase enzymes .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Crystallographic analysis : Co-crystallization with target proteins (e.g., using SHELXTL) identifies key hydrogen bonds and hydrophobic interactions .

Basic: What are the primary biological activities reported for similar thiadiazol-5-amine derivatives?

- Antimicrobial : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .

- Anticonvulsant : Modulation of GABAergic signaling in epilepsy models .

- Anticancer : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation .

Advanced: How can researchers address poor solubility in pharmacological assays?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the 5-amine position .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

Basic: What analytical techniques confirm compound purity?

- HPLC-UV/HRMS : Purity >95% with retention time matching reference standards .

- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .

- TLC monitoring : Rf values consistent with intermediates during synthesis .

Advanced: What computational tools predict the compound’s reactivity or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.